Enkephalin, met(2)-thz(5)-glynh2(3)-
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Overview
Description
Enkephalin, met(2)-thz(5)-glynh2(3)-, also known as methionine enkephalin, is a naturally occurring endogenous opioid peptide. It is one of the two forms of enkephalin, the other being leucine enkephalin. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body. Methionine enkephalin has the amino acid sequence tyrosine-glycine-glycine-phenylalanine-methionine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methionine enkephalin can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The synthesis involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of methionine enkephalin involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methionine enkephalin undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The disulfide bonds formed during oxidation can be reduced back to methionine.
Substitution: The amino acid residues can be substituted with other amino acids to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Standard peptide coupling reagents such as HBTU or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amino acid substitution
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Substitution: Various peptide analogs with modified amino acid sequences
Scientific Research Applications
Methionine enkephalin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating pain sensation and its interactions with opioid receptors.
Medicine: Explored for its potential therapeutic applications in pain management, cancer treatment, and immune modulation.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Mechanism of Action
Methionine enkephalin exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor and, to a lesser extent, the mu-opioid receptor. Upon binding, it activates G-protein-coupled receptor signaling pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in decreased neuronal excitability and reduced pain perception .
Comparison with Similar Compounds
Similar Compounds
Leucine enkephalin: Another form of enkephalin with the amino acid sequence tyrosine-glycine-glycine-phenylalanine-leucine.
Beta-endorphin: A longer endogenous opioid peptide with potent analgesic effects.
Dynorphins: A family of opioid peptides with varying lengths and sequences
Uniqueness
Methionine enkephalin is unique due to its specific amino acid sequence and its high affinity for the delta-opioid receptor. This specificity allows it to play a distinct role in modulating pain and other physiological processes compared to other opioid peptides .
Properties
CAS No. |
64889-79-8 |
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Molecular Formula |
C29H38N6O6S2 |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
(4R)-3-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-oxoethyl]amino]-3-phenylpropanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C29H38N6O6S2/c1-42-12-11-22(33-27(39)21(30)13-19-7-9-20(36)10-8-19)28(40)34-25(37)15-32-23(14-18-5-3-2-4-6-18)29(41)35-17-43-16-24(35)26(31)38/h2-10,21-24,32,36H,11-17,30H2,1H3,(H2,31,38)(H,33,39)(H,34,37,40)/t21-,22+,23-,24-/m0/s1 |
InChI Key |
IGQZIZBAABAEEU-KIHHCIJBSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)NC(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)N2CSC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(=O)CNC(CC1=CC=CC=C1)C(=O)N2CSCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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